REACTION_CXSMILES
|
[C:1](=[O:7])([O-:6])[O:2][CH:3](Cl)[CH3:4].[CH3:8][CH2:9][O:10][C:11]1[N:19]([CH2:20][C:21]2[CH:26]=[CH:25][C:24]([C:27]3[C:32]([C:33]4[N:37]([C:38]([C:51]5[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=5)([C:45]5[CH:50]=[CH:49][CH:48]=[CH:47][CH:46]=5)[C:39]5[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=5)[N:36]=[N:35][N:34]=4)=[CH:31][CH:30]=[CH:29][CH:28]=3)=[CH:23][CH:22]=2)[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][C:17]=2[C:57]([OH:59])=[O:58])[N:12]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CS(C)=O.O.C1(C)C=CC=CC=1>[CH3:8][CH2:9][O:10][C:11]1[N:19]([CH2:20][C:21]2[CH:22]=[CH:23][C:24]([C:27]3[C:32]([C:33]4[N:37]([C:38]([C:45]5[CH:46]=[CH:47][CH:48]=[CH:49][CH:50]=5)([C:51]5[CH:52]=[CH:53][CH:54]=[CH:55][CH:56]=5)[C:39]5[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=5)[N:36]=[N:35][N:34]=4)=[CH:31][CH:30]=[CH:29][CH:28]=3)=[CH:25][CH:26]=2)[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][C:17]=2[C:57]([O:59][CH:3]([O:2][C:1]([O:6][CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)=[O:7])[CH3:4])=[O:58])[N:12]=1 |f:2.3.4,5.6|
|
Name
|
1-chloroethyl carbonate
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
C(OC(C)Cl)([O-])=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
62.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
ADDITION
|
Details
|
is mixed for 15 min.
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the layers are separated at 60-65° C.
|
Type
|
EXTRACTION
|
Details
|
aqueous layer is extracted with toluene (200 ml)
|
Type
|
EXTRACTION
|
Details
|
Water (200 ml) washings are given to the combined organic layer and toluene extractions twice at temperature of 60-65° C
|
Type
|
DISTILLATION
|
Details
|
Toluene is distilled off from water washed organic layer at temperature below 60° C. under vacuum, ethanol (100 ml)
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
ADDITION
|
Details
|
mixed for about 30 min
|
Duration
|
30 min
|
Type
|
DISTILLATION
|
Details
|
distilled off solvents under vacuum at temperature below 60° C. under vacuum
|
Type
|
TEMPERATURE
|
Details
|
Residue is cooled to 30-35° C.
|
Type
|
ADDITION
|
Details
|
ethanol (300 ml) is added
|
Type
|
ADDITION
|
Details
|
mixed for 2 hrs at 25-30° C.
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered the product
|
Type
|
WASH
|
Details
|
Wet cake is washed with ethanol (100 ml)
|
Type
|
CUSTOM
|
Details
|
suck dried
|
Name
|
|
Type
|
|
Smiles
|
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C)OC(=O)OC9CCCCC9
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |